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5-(3-Methyl-1-triazeno)imidazole-4-carboxamide - 1232679-56-9

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

Catalog Number: EVT-10920347
CAS Number: 1232679-56-9
Molecular Formula: C5H8N6O
Molecular Weight: 168.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MTIC is a monocarboxylic acid amide that is dacarbazine in which one of the methyl groups is replaced by a hydrogen. It is the active metabolite of dacarbazine, and is also produced by spontaneous hydrolysis of temozolomide in the body. It has a role as an alkylating agent and an antineoplastic agent. It is a monocarboxylic acid amide, a member of imidazoles and a triazene derivative.
Overview

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, also known as methyltriazene imidazole carboxamide, is a significant compound in the realm of cancer chemotherapy. It is a metabolite of the widely used chemotherapeutic agent dacarbazine, which is utilized primarily for treating malignant melanoma and other cancers. The compound's structure features a triazene moiety that plays a crucial role in its mechanism of action, particularly in DNA alkylation processes.

Classification

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide belongs to the class of triazene compounds, which are characterized by their ability to methylate DNA, leading to cytotoxic effects on rapidly dividing cancer cells. This class of compounds is noted for their antitumor properties and is classified under alkylating agents due to their mechanism of action involving the transfer of alkyl groups to DNA .

Synthesis Analysis

Methods

The synthesis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide can be achieved through various chemical pathways. One common method involves the reaction of imidazole-4-carboxylic acid with methylhydrazine and subsequent treatment with nitrous acid, leading to the formation of the triazene structure. The synthesis typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Technical Details

The synthesis process may involve several key steps:

  1. Formation of the Triazene Linkage: This is achieved by reacting an appropriate hydrazine derivative with a diazonium salt.
  2. Purification: The crude product is purified using techniques like thin-layer chromatography or column chromatography.
  3. Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure .
Molecular Structure Analysis

Structure

The molecular formula for 5-(3-methyl-1-triazeno)imidazole-4-carboxamide is C₇H₈N₄O₂. Its structure features:

  • An imidazole ring
  • A carboxamide group
  • A triazene moiety that includes a methyl group

Data

The compound's structural data can be summarized as follows:

  • Molecular Weight: Approximately 168.17 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide participates in several chemical reactions, primarily involving nucleophilic attacks on its triazene nitrogen atoms. This reactivity leads to alkylation reactions with nucleophiles such as DNA bases, particularly guanine.

Technical Details

Key reactions include:

  1. Alkylation of DNA: The compound can methylate guanine residues in DNA, leading to cross-linking and subsequent cytotoxic effects.
  2. Hydrolysis: Under physiological conditions, it can undergo hydrolysis to yield reactive intermediates that further interact with cellular macromolecules .
Mechanism of Action

Process

The mechanism by which 5-(3-methyl-1-triazeno)imidazole-4-carboxamide exerts its effects involves several steps:

  1. Metabolic Activation: The compound is activated through metabolic processes that convert it into more reactive species.
  2. DNA Interaction: The activated form interacts with DNA, primarily targeting guanine bases and forming covalent bonds.
  3. Cellular Response: This interaction disrupts normal DNA replication and repair processes, leading to cell death, particularly in rapidly dividing cancer cells .

Data

Studies have shown that the alkylation efficiency and subsequent cytotoxicity are influenced by factors such as concentration and exposure time, highlighting the importance of dosage in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide exhibits:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under dry conditions but may degrade in the presence of moisture or extreme pH levels.
  • Reactivity: Highly reactive towards nucleophiles due to the presence of the triazene group.

Relevant data indicates that its reactivity profile makes it an effective agent for inducing DNA damage in cancer cells .

Applications

Scientific Uses

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide has several applications in scientific research and medicine:

  • Cancer Treatment: Primarily used as an antitumor agent due to its ability to induce DNA damage and apoptosis in malignant cells.
  • Research Tool: Employed in studies investigating DNA repair mechanisms and cellular responses to alkylating agents.
Mechanistic Studies of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide-Induced Alkylation

Alkylation Mechanisms in Deoxyribonucleic Acid: Methylation Patterns at O⁶-Guanine Residues

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide functions as the biologically active metabolite of prodrugs such as dacarbazine and temozolomide. Its primary mechanism of genotoxicity involves site-specific methylation of guanine residues in deoxyribonucleic acid, with O⁶-methylguanine formation representing the critical lesion responsible for cytotoxic effects. Upon decomposition in aqueous physiological conditions (pH 7.4, 37°C), 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide releases methyldiazonium ions (CH₃N₂⁺), which serve as potent electrophiles targeting nucleophilic centers in deoxyribonucleic acid [2] [6].

Quantitative analysis reveals that methylation occurs at multiple deoxyribonucleic acid sites: N⁷-guanine (70%), N³-adenine (9%), and O⁶-guanine (5%) comprise the principal adducts [6]. Despite its minor quantitative contribution, O⁶-methylguanine drives 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide's anticancer activity through mispairing during replication. This lesion promotes thymine misincorporation opposite O⁶-methylguanine, triggering repetitive cycles of DNA mismatch repair. The resultant persistent single-strand breaks ultimately overwhelm cellular repair capacity, leading to replication fork collapse and apoptosis [5] [6].

Table 1: Cellular Sensitivity to 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide Correlated with O⁶-Methylguanine Repair Capacity

Cell Line PhenotypeO⁶-Alkylguanine-Deoxyribonucleic Acid Alkyltransferase Activity50% Inhibitory Concentration (μmol/L)Primary Resistance Mechanism
Mer+Rem+ (HT29)High constitutive expression650Efficient O⁶-methylguanine repair
Mer+Rem- (A549)Moderate expression210Moderate repair capacity
Mer- (VA13)Undetectable15None (hypersensitive)

Source: Adapted from cytotoxicity studies across human cell lines [5] [7]

The decisive role of O⁶-methylguanine is further substantiated by repair enzyme correlations: cellular resistance directly correlates with O⁶-alkylguanine-deoxyribonucleic acid alkyltransferase activity. Cells lacking this repair protein (Mer- phenotype) exhibit 40-fold greater sensitivity to 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide than repair-proficient counterparts [5] [7]. Additionally, pretreatment with O⁶-benzylguanine (an O⁶-alkylguanine-deoxyribonucleic acid alkyltransferase inactivator) sensitizes resistant tumors by inhibiting O⁶-methylguanine repair [6].

Table 2: Distribution of Methyl Adducts in Deoxyribonucleic Acid Following 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide Exposure

Deoxyribonucleic Acid AdductProportion of Total Methylation (%)Biological Significance
7-Methylguanine70Rapid base excision repair
3-Methyladenine9Blocked replication, base excision repair
O⁶-Methylguanine5Mispairing, futile mismatch repair cycles
Miscellaneous adducts16Variable significance

Source: Biochemical analysis of methylated nucleobases [6]

Role of Triazeno Functional Group in Deoxyribonucleic Acid Crosslinking and Strand Break Formation

The triazeno moiety (-N=N-N<) in 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide serves as the molecular reservoir for methyldiazonium delivery. This functional group undergoes pH-dependent hydrolysis through a stepwise decomposition pathway: initial protonation at N3 forms an unstable triazenium intermediate, which fragments to release 5-aminoimidazole-4-carboxamide and the methyldiazonium ion [1] [6]. This controlled release mechanism distinguishes 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide from direct methylating agents by enabling temporal modulation of alkylation kinetics. The half-life of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide in physiological buffer (pH 7.4, 37°C) is approximately 2 hours, providing sustained generation of methylating species [6].

Although 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide primarily functions as a monofunctional methylating agent, its decomposition chemistry facilitates secondary deoxyribonucleic acid damage. Methyldiazonium ions generate O⁶-methylguanine adducts that indirectly cause single-strand breaks through abortive mismatch repair. Quantitative studies demonstrate strand break formation correlates linearly with cytotoxicity across one log of cell kill [7]. Additionally, the imidazole carboxamide byproduct (5-aminoimidazole-4-carboxamide) may contribute to metabolic disturbances at high concentrations, though cellular nicotinamide adenine dinucleotide depletion occurs only after >95% cell kill [7].

The triazeno group's chemistry precludes significant interstrand crosslink formation – a hallmark of bifunctional alkylators. Unlike its chloroethyltriazene analog (which generates chloroethyldiazonium capable of forming interstrand crosslinks via O⁶-chloroethylguanine intermediates), the methyltriazene-derived methyldiazonium lacks the necessary electrophilic centers for bifunctional alkylation [4] [6]. Consequently, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide induces predominantly monofunctional lesions, with strand breaks arising primarily through repair processing rather than direct chemical crosslinking.

Comparative Analysis of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide vs. Diazomethane in Alkylation Pathways

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide and diazomethane (CH₂N₂) share methyldiazonium (CH₃N₂⁺) as the ultimate methylating species, yet exhibit profound differences in generation kinetics, stability, and biological selectivity. Diazomethane methylates carboxylic acids through direct nucleophilic attack, forming methyl esters via a diazonium intermediate. This reaction proceeds explosively in anhydrous organic solvents and requires strict temperature control [2] [9]. In contrast, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide releases methyldiazonium gradually under physiological conditions through pH-dependent hydrolysis, enabling selective in situ methylation of biological macromolecules like deoxyribonucleic acid [1] [6].

Deuterium exchange experiments provide definitive evidence for the methyldiazonium intermediate in both systems. When 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide decomposes in D₂O, methyl phosphate products exhibit deuterium incorporation (CH₂D-, CHD₂-, CD₃-), confirming methyl group protons exchange freely with solvent during methyldiazonium formation. Identical exchange patterns occur when independently synthesized diazomethane reacts in D₂O, establishing a common methylating intermediate [2] [6]. This contrasts with alternative proposals suggesting direct methyl transfer without charged intermediates.

Table 3: Reaction Characteristics of Diazomethane vs. 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide in Methylation Reactions

CharacteristicDiazomethane5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Physical StateExplosive gas (bp -23°C)Stable crystalline solid
Methylation ConditionsAnhydrous solvents, low temperatureAqueous buffers, physiological pH and temperature
KineticsImmediate reactionSustained release (t½ ~2 hours at pH 7.4)
Carboxylic Acid Methylation Efficiency>95% with stoichiometric reagent≤88% (electron-rich acids), requires excess reagent
Deoxyribonucleic Acid Methylation SpecificityNonspecific (all nucleophilic centers)Preferential O⁶-guanine (therapeutic effect)

Source: Comparative chemical and biochemical studies [1] [2] [6]

The biological methylation specificity differs substantially due to compartmentalization and reaction kinetics: diazomethane methylates all accessible nucleophiles indiscriminately, including proteins and multiple deoxyribonucleic acid sites. 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, through controlled release within cells, achieves selective O⁶-guanine methylation critical for anticancer activity. This distinction arises because the triazeno prodrug generates methyldiazonium intracellularly at concentrations optimized for targeting deoxyribonucleic acid rather than cytoplasmic nucleophiles [6] [8]. In synthetic applications, temozolomide (a 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide precursor) enables safer esterification than diazomethane, achieving up to 88% yield for electron-rich benzoic acids under biphasic conditions (9:1 dioxane-water, 60°C), albeit requiring excess reagent [2].

Properties

CAS Number

1232679-56-9

Product Name

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide

IUPAC Name

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide

Molecular Formula

C5H8N6O

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)

InChI Key

MVBPAIHFZZKRGD-UHFFFAOYSA-N

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N

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